molecular formula C16H17ClN2OS B4881469 1-[(5-chloro-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine

1-[(5-chloro-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine

Cat. No. B4881469
M. Wt: 320.8 g/mol
InChI Key: QBJQAYHKICFLDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-chloro-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine, also known as CTMP, is a novel psychoactive substance that has gained significant attention in recent years due to its potential therapeutic properties. CTMP belongs to the class of piperazine derivatives and has been found to exhibit stimulating effects on the central nervous system.

Mechanism of Action

1-[(5-chloro-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine acts as a potent inhibitor of the dopamine transporter, leading to an increase in dopamine levels in the brain. This increase in dopamine levels results in the stimulation of the central nervous system, leading to the observed effects of 1-[(5-chloro-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(5-chloro-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine are similar to those of other stimulants such as amphetamines and methylphenidate. 1-[(5-chloro-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine has been found to increase alertness, attention, and focus, as well as improve cognitive performance.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(5-chloro-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine for lab experiments is its potency and specificity for the dopamine transporter, making it a useful tool for studying dopamine-related processes in the brain. However, one limitation is its potential for abuse and addiction, making it important to use caution when handling and studying this compound.

Future Directions

There are several future directions for research on 1-[(5-chloro-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine. One area of interest is the development of 1-[(5-chloro-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine-based therapies for neurological disorders such as ADHD and depression. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(5-chloro-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine and its potential for cognitive enhancement. Finally, more research is needed to determine the long-term effects of 1-[(5-chloro-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine use and its potential for abuse and addiction.

Scientific Research Applications

1-[(5-chloro-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine has been studied for its potential use in the treatment of various neurological disorders such as ADHD, narcolepsy, and depression. It has also been found to exhibit cognitive-enhancing effects, making it a potential candidate for use in cognitive enhancement therapies.

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c1-12-4-2-3-5-13(12)18-8-10-19(11-9-18)16(20)14-6-7-15(17)21-14/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJQAYHKICFLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorothiophen-2-yl)[4-(2-methylphenyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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